molecular formula C12H20ClN B14745868 N-Benzyl-N-ethyl-N-methylethanaminium chloride CAS No. 5197-81-9

N-Benzyl-N-ethyl-N-methylethanaminium chloride

Cat. No.: B14745868
CAS No.: 5197-81-9
M. Wt: 213.75 g/mol
InChI Key: MJFAFTCWHINPPV-UHFFFAOYSA-M
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Description

N-Benzyl-N-ethyl-N-methylethanaminium chloride: is a quaternary ammonium compound with the molecular formula C12H20ClN . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium chloride typically involves the quaternization of N-Benzyl-N-ethyl-N-methylethanamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

N-Benzyl-N-ethyl-N-methylethanamine+Methyl chlorideN-Benzyl-N-ethyl-N-methylethanaminium chloride\text{N-Benzyl-N-ethyl-N-methylethanamine} + \text{Methyl chloride} \rightarrow \text{this compound} N-Benzyl-N-ethyl-N-methylethanamine+Methyl chloride→N-Benzyl-N-ethyl-N-methylethanaminium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-N-methylethanaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.

    Reduction Reactions: It can also undergo reduction reactions to yield different amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products Formed

    Substitution Reactions: The major products include substituted ammonium salts.

    Oxidation Reactions: The products are usually oxides or hydroxylated derivatives.

    Reduction Reactions: The primary products are reduced amine derivatives.

Scientific Research Applications

N-Benzyl-N-ethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

    Industry: The compound is utilized in the production of surfactants, disinfectants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins, altering their function and activity. The molecular targets include membrane-bound enzymes and ion channels, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylethanolamine: A related compound with similar structural features but different functional groups.

    N-Benzyl-N-ethyl-N-methylamine: Another quaternary ammonium compound with comparable properties.

Uniqueness

N-Benzyl-N-ethyl-N-methylethanaminium chloride is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds.

Properties

CAS No.

5197-81-9

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

benzyl-diethyl-methylazanium;chloride

InChI

InChI=1S/C12H20N.ClH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1

InChI Key

MJFAFTCWHINPPV-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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